molecular formula C27H24N2O3 B10869090 10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10869090
M. Wt: 424.5 g/mol
InChI Key: ZEVHKAABLOYYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and anticonvulsant properties . This specific compound features a unique structure with a dibenzo[b,e][1,4]diazepin-1-one core, substituted with a methoxybenzoyl and a phenyl group.

Chemical Reactions Analysis

10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or halides. Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different pharmacological properties .

Comparison with Similar Compounds

Compared to other benzodiazepines, 10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits unique structural features that contribute to its distinct pharmacological properties. Similar compounds include diazepam, clonazepam, and fludiazepam, which also possess anxiolytic and anticonvulsant activities . the presence of the methoxybenzoyl and phenyl groups in this compound may result in different binding affinities and selectivities for various receptor subtypes .

Properties

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

5-(4-methoxybenzoyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H24N2O3/c1-32-20-16-14-19(15-17-20)27(31)29-23-12-6-5-10-21(23)28-22-11-7-13-24(30)25(22)26(29)18-8-3-2-4-9-18/h2-6,8-10,12,14-17,26,28H,7,11,13H2,1H3

InChI Key

ZEVHKAABLOYYHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

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